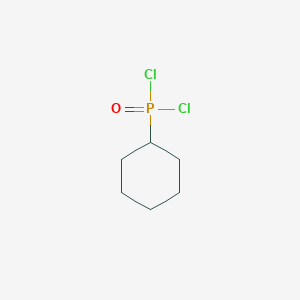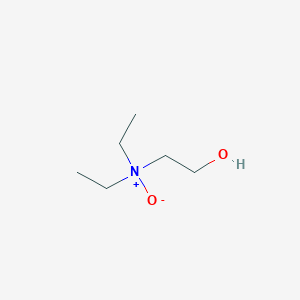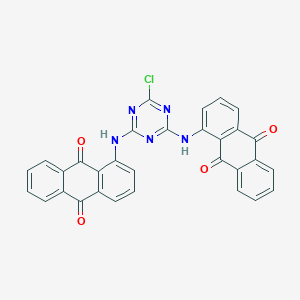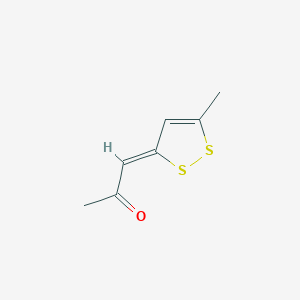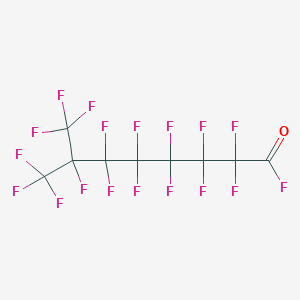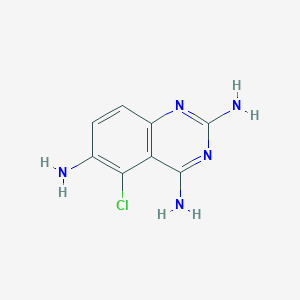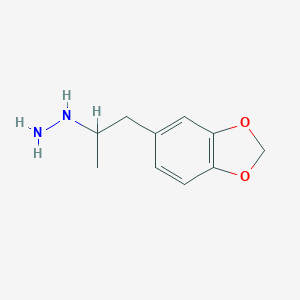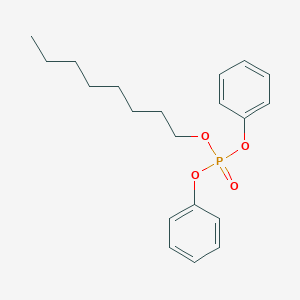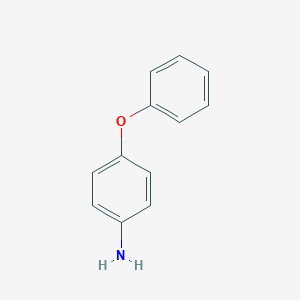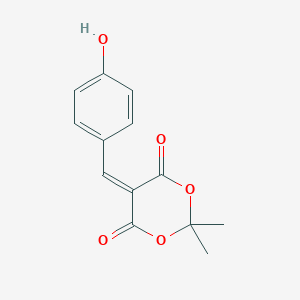![molecular formula C10H19N B093465 2-Azaspiro[4.6]undecane CAS No. 184-14-5](/img/structure/B93465.png)
2-Azaspiro[4.6]undecane
Vue d'ensemble
Description
2-Azaspiro[4.6]undecane is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. The compound is characterized by the presence of a nitrogen atom within one of the rings, making it an azaspiro compound. This structural motif is of interest due to its presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of 2-azaspiro[4.6]undecane derivatives has been explored through various methods. One approach involves the FeCl3-promoted synthesis from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols, which undergoes ring expansion, cyclization, and chlorination to form the azaspirocyclic ring skeleton . Another method described is the Prins cascade cyclization, which couples aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . Additionally, asymmetric dearomative formal [4 + 2] cycloadditions have been used to construct azaspiro[5.5]undecane frameworks with high diastereoselectivity and enantioselectivity .
Molecular Structure Analysis
The molecular structure of 2-azaspiro[4.6]undecane is characterized by its spirocyclic framework, which includes a nitrogen atom incorporated into one of the rings. This unique structure is the basis for the compound's reactivity and potential biological activity. The synthesis methods mentioned above highlight the versatility of this framework in creating a variety of derivatives with different substituents and stereochemistry .
Chemical Reactions Analysis
2-Azaspiro[4.6]undecane and its derivatives participate in a range of chemical reactions. For instance, the compound can undergo a Schmidt reaction to form piperidine-carboxylates, which can then cyclize to form azaspiro[5.5]undecane derivatives . Aminomethylation reactions have also been reported, leading to the formation of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives . Furthermore, the dienone-phenol rearrangement of 2-azaspiro[4.5]undeca-1,6,9-trienes has been observed, resulting in the formation of substituted carboxylic acid amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azaspiro[4.6]undecane derivatives are influenced by their spirocyclic structure and the nature of their substituents. For example, the electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified electrode has been shown to yield optically active lactones with high enantiopurity . The stereoselective synthesis of certain azaspiro[5.5]undecane derivatives has been demonstrated to be useful for the synthesis of pharmacologically important compounds, such as perhydrohistrionicotoxin . Additionally, the synthesis of dipeptides from activated α-amino acids using N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione has been reported, showcasing the compound's utility in peptide synthesis .
Applications De Recherche Scientifique
Synthesis and Structural Applications :
- Enantioselective total syntheses of naturally occurring Nitraria alkaloids like isonitramine, sibirine, and nitramine, using 2-azaspiro[5.5]undecan derivatives as starting materials, have been accomplished with significant yields (Pandey et al., 2011).
- A new methodology for synthesizing stereodefined δ-lactam derivatives of 2-azaspiro[5.5]undecane through intramolecular coupling has been developed (Pearson & Wang, 2002).
Biological and Pharmacological Applications :
- 2-Azaspiro[4.6]undecane derivatives, such as psammaplysins, have shown significant biological properties including growth inhibitory, antimalarial, antifouling, and other effects (Youssef & Shaala, 2022).
- Synthesized derivatives like 3-azaspiro[5.5]undecane have displayed anticonvulsant properties in animal models of epilepsy (Kamiński et al., 2014).
- 1,9-Diazaspiro[5.5]undecane-containing compounds have been noted for their potential in treating various disorders, including obesity, pain, and psychotic disorders (Blanco‐Ania et al., 2017).
Chemical Behavior and Other Applications :
- The synthesis of 1-azaspiro[5.5]undecane derivatives has been explored, showing their potential as cores of biologically active compounds (Kissing & Witkop, 1975).
- A graphite felt electrode modified with a 1-azaspiro[5.5]undecane derivative was used for electrocatalytic oxidation of diols, yielding optically active lactones (Kashiwagi et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.6]undecane | |
CAS RN |
184-14-5 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



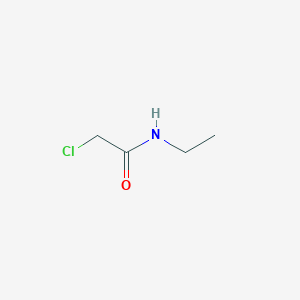
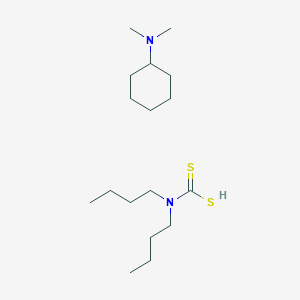
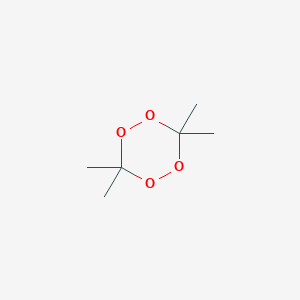
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
